molecular formula C18H17N3O3S B11237710 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide

Cat. No.: B11237710
M. Wt: 355.4 g/mol
InChI Key: VTVXGAOUMQPNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyridazinone ring, and a phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinone ring and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-methylbenzenesulfonamide
  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-ethylbenzenesulfonamide
  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-propylbenzenesulfonamide

Uniqueness

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H17N3O3S/c1-12-10-14(16-8-9-18(22)20-19-16)11-17(13(12)2)25(23,24)21-15-6-4-3-5-7-15/h3-11,21H,1-2H3,(H,20,22)

InChI Key

VTVXGAOUMQPNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2)C3=NNC(=O)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.